molecular formula C17H21N3O2S B2965308 3-Methyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2379997-73-4

3-Methyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2965308
CAS No.: 2379997-73-4
M. Wt: 331.43
InChI Key: IBVXBWQMFMXHFY-UHFFFAOYSA-N
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Description

3-Methyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach is to start with the pyridazine core and introduce the methoxy group through nucleophilic substitution. The piperidine moiety can be attached via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Methyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors or enzymes, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and compounds with piperidine moieties. Examples include:

Uniqueness

What sets 3-Methyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine apart is its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-3-6-16(19-18-12)22-11-14-7-9-20(10-8-14)17(21)15-5-4-13(2)23-15/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVXBWQMFMXHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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